N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 3. The triazole ring is further functionalized with a methyl group attached to a 2-methyl-3-nitrobenzamide group via a methylene bridge.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN6O4S/c1-17-21(6-4-8-22(17)34(37)38)26(36)29-15-24-30-31-27(33(24)20-11-9-19(28)10-12-20)39-16-25(35)32-14-13-18-5-2-3-7-23(18)32/h2-12H,13-16H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQADVSJEWJRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C27H24BrN5O2S
- Molecular Weight : 562.49 g/mol
The IUPAC name describes its complex structure, which includes a triazole ring, a bromophenyl group, and an indolin moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that the thiazole nucleus in related compounds contributes to their antimicrobial effects by inhibiting bacterial lipid biosynthesis .
In vitro tests have revealed that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that specific triazole derivatives demonstrated promising antimicrobial efficacy with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, the Sulforhodamine B (SRB) assay was employed to evaluate its cytotoxicity against cancer cell lines such as MCF7 (breast cancer). Results indicated that certain derivatives exhibited substantial antiproliferative effects, with IC50 values suggesting effective inhibition of cancer cell growth .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Essential for antimicrobial and anticancer activities.
- Bromophenyl Group : Enhances lipophilicity and may contribute to improved binding interactions with biological targets.
- Indolin Moiety : Known for its role in various pharmacological activities, including anti-inflammatory effects.
Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives based on the triazole framework and evaluated their biological activities. The results showed that modifications at specific positions significantly impacted their antimicrobial and anticancer properties. For instance, the introduction of electron-withdrawing groups was found to enhance activity against certain pathogens while reducing toxicity .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its potential targets. These studies suggest that the compound binds effectively to key enzymes involved in cancer cell proliferation and bacterial survival mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazole derivatives with sulfur-containing side chains and aromatic substituents. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Studies:
Tautomerism and Stability :
- Compounds like [7–9] exist predominantly in the thione tautomeric form, as evidenced by IR spectra (absence of S–H stretch at 2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹) . This contrasts with thiol tautomers, which are less stable and rarely isolated.
- The title compound’s thioether linkage (vs. thione) likely enhances oxidative stability, a critical factor for in vivo applications .
Substituent Effects on Bioactivity: The 4-bromophenyl group, present in both the title compound and [7–9], enhances hydrophobic interactions with target proteins, as demonstrated in docking studies of similar triazole derivatives .
Synthetic Flexibility: The title compound’s synthesis likely follows routes analogous to [10–15], where α-halogenated ketones react with 1,2,4-triazole thiols/thiones under basic conditions to form S-alkylated derivatives . In contrast, [878065-05-5] incorporates a hydroxyamino group, requiring hydroxylamine protection strategies during synthesis .
Spectroscopic Characterization: IR and NMR data for related compounds (e.g., νC=O at 1663–1682 cm⁻¹ in hydrazinecarbothioamides , νNO₂ at 1504/1346 cm⁻¹ in nitrobenzamides ) provide benchmarks for confirming the title compound’s structure.
Research Implications and Gaps
- Synthetic Challenges: The indolinone-thioether linkage may require optimized coupling conditions to avoid byproducts, as seen in triazinoindole syntheses .
- Comparative ADMET Profiles : Further studies should compare solubility, permeability, and metabolic stability with analogues like [10–15], which show improved pharmacokinetics due to S-alkylation .
Q & A
Q. What are the optimal synthetic routes for N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide?
- Methodological Answer : Synthesis of triazole derivatives often involves multi-step reactions. For the target compound, a plausible route includes:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions .
- Step 2 : Introduction of the 4-bromophenyl group via nucleophilic substitution or Suzuki coupling, as demonstrated in analogous triazole syntheses .
- Step 3 : Thioether linkage formation using 2-(indolin-1-yl)-2-oxoethylthiol, requiring activation with reagents like trichloroisocyanuric acid (TCICA) for efficient coupling .
- Step 4 : Final nitrobenzamide functionalization via amide coupling, using carbodiimide-based catalysts (e.g., EDC/HOBt) .
Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, the indolin-1-yl moiety shows characteristic aromatic proton shifts at δ 6.8–7.5 ppm, while the triazole methyl group appears near δ 3.5–4.0 ppm .
- FT-IR : Confirm functional groups such as the nitro (1520–1350 cm), amide C=O (1650–1680 cm), and thioether (C-S, 600–700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak) and detects fragmentation patterns of the triazole core .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The nitrobenzamide group may hydrogen bond with catalytic residues, while the bromophenyl moiety contributes to hydrophobic interactions .
- Quantum Chemical Analysis : DFT calculations (B3LYP/6-31G*) optimize the compound’s geometry and predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., water or lipid bilayers) using GROMACS .
Q. How can researchers address discrepancies between experimental and theoretical spectral data?
- Methodological Answer :
- Spectral Assignment : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian 09). Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (via slow evaporation in DCM/hexane) and determining the 3D structure. For example, a similar triazole derivative showed a dihedral angle of 85° between the bromophenyl and triazole planes .
Q. What are the stability considerations for this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Nitro groups may reduce stability above 200°C .
- Photodegradation : Monitor UV-vis absorbance under light exposure (e.g., 254 nm). The bromophenyl group is prone to photolytic debromination, requiring storage in amber vials .
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) via HPLC. The thioether linkage is susceptible to oxidation; antioxidants like BHT (0.1%) can mitigate degradation .
Research Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, vary nitro positions) and compare bioactivity .
- Assays : Use enzyme inhibition (IC) or cell viability (MTT) assays. For example, indoline derivatives exhibit IC values <10 µM against cancer cell lines .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters (Taft E) with activity trends .
Q. What strategies resolve low yields in the final amidation step?
- Methodological Answer :
- Activation Reagents : Switch from EDC/HOBt to HATU for sterically hindered amines, improving coupling efficiency by 20–30% .
- Solvent Optimization : Use DMF instead of THF to enhance solubility of the nitrobenzamide precursor .
- Microwave Assistance : Reduce reaction time from 24 h to 1 h under 100°C, achieving >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
